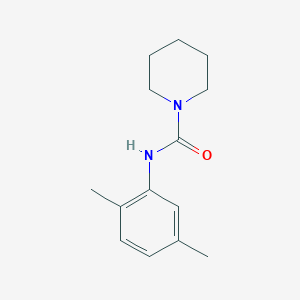
1-(N-(2,5-Xylyl)carbamoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(N-(2,5-Xylyl)carbamoyl)piperidine is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.328 g/mol It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Vorbereitungsmethoden
Die Synthese von 1-(N-(2,5-Xylyl)carbamoyl)piperidin beinhaltet typischerweise die Reaktion von Piperidin mit 2,5-Xylyl-Isocyanat. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der allgemeine Syntheseweg kann wie folgt zusammengefasst werden:
Ausgangsmaterialien: Piperidin und 2,5-Xylyl-Isocyanat.
Reaktionsbedingungen: Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab, mit Optimierungen für Ausbeute und Kosteneffizienz.
Chemische Reaktionsanalyse
1-(N-(2,5-Xylyl)carbamoyl)piperidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Piperidinring oder der Xylyl-Einheit durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.
Analyse Chemischer Reaktionen
1-(N-(2,5-Xylyl)carbamoyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the xylyl moiety are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(N-(2,5-Xylyl)carbamoyl)piperidin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll bei der Entwicklung neuer chemischer Entitäten.
Biologie: Die Verbindung wird hinsichtlich ihrer potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit biologischen Zielmolekülen wie Enzymen und Rezeptoren.
Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Leitverbindung in der Medikamentenentwicklung.
Wirkmechanismus
Der Wirkmechanismus von 1-(N-(2,5-Xylyl)carbamoyl)piperidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielmolekülen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Pfade und Zielmoleküle hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab. Beispielsweise kann es bestimmte Enzyme hemmen oder aktivieren, was zu nachgeschalteten Auswirkungen auf zelluläre Prozesse führt .
Wirkmechanismus
The mechanism of action of 1-(N-(2,5-Xylyl)carbamoyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(N-(2,5-Xylyl)carbamoyl)piperidin kann mit anderen Piperidin-Derivaten verglichen werden, wie zum Beispiel:
2-Methyl-1-(N-(2,5-xylyl)carbamoyl)piperidin: Diese Verbindung hat eine ähnliche Struktur, jedoch mit einer Methylgruppe am Piperidinring, was ihre chemischen und biologischen Eigenschaften verändern kann.
1-(N-(3,5-xylyl)carbamoyl)piperidin: Dieses Derivat hat die Xylyl-Gruppe an unterschiedlichen Positionen substituiert, was seine Reaktivität und Wechselwirkungen beeinflussen kann.
Die Einzigartigkeit von 1-(N-(2,5-Xylyl)carbamoyl)piperidin liegt in seinem spezifischen Substitutionsschema und den daraus resultierenden Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.
Eigenschaften
CAS-Nummer |
60465-37-4 |
|---|---|
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-11-6-7-12(2)13(10-11)15-14(17)16-8-4-3-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
WCIUJQMOMCPICD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



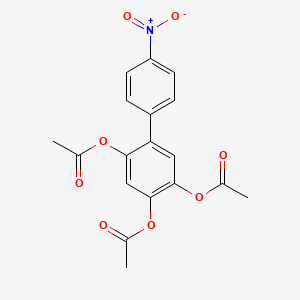
![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)
![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)

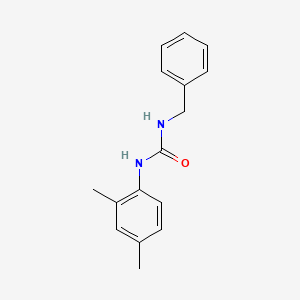


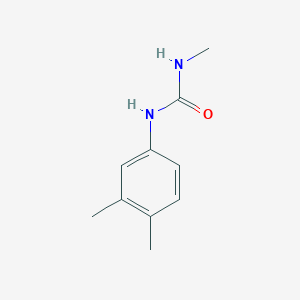
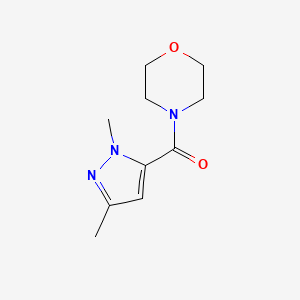



![3-[5-(4-Bromophenyl)-2-furyl]propanoic acid](/img/structure/B11945697.png)
